![molecular formula C21H25NO B1614028 2,6-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898775-08-1](/img/structure/B1614028.png)
2,6-Dimethyl-4'-piperidinomethyl benzophenone
Overview
Description
2,6-Dimethyl-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C21H25NO . It is a special chemical offered by various providers .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4’-piperidinomethyl benzophenone contains a total of 50 bonds. These include 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .Scientific Research Applications
Synthesis and Receptor Affinity Studies
2,6-Dimethyl-4'-piperidinomethyl benzophenone derivatives have been investigated for their affinity to the NMDA receptor, a key receptor in the central nervous system related to neurological conditions. In research focusing on the synthesis of dexoxadrol derivatives, it was found that the primary amines in these series show high NMDA-receptor affinity, indicating potential applications in studying or targeting this receptor for therapeutic purposes (Aepkers & Wünsch, 2004).
Photocrosslinking Applications in Biology
The incorporation of benzophenone derivatives into proteins, enabling photocrosslinking, is a powerful tool in biological research. This method allows for the study of protein interactions in vivo and in vitro, providing a novel approach to understanding protein dynamics and functions (Chin et al., 2002).
Polymer Degradation and Stability
In the field of materials science, derivatives of 2,6-Dimethyl-4'-piperidinomethyl benzophenone have been synthesized and evaluated for their potential in controlling the thermal and photo-oxidation of polyethylene. These additives show promising results in enhancing the degradation and stabilization of polymeric materials, which is crucial for environmental sustainability and materials engineering (Acosta et al., 1996).
Solvatochromism and Molecular Structure Analysis
The solvatochromic properties of N-substituted Michler’s ketones, which are related to 2,6-Dimethyl-4'-piperidinomethyl benzophenone, have been studied to understand the effects of solvent on UV/Vis spectral characteristics. These studies are essential for applications in dye chemistry, molecular electronics, and the development of sensors (Spange et al., 2002).
Environmental Applications
Research into the adsorption resins for the removal of benzophenone-4 from water highlights the environmental applications of 2,6-Dimethyl-4'-piperidinomethyl benzophenone derivatives. These studies contribute to water purification technology and the mitigation of pollutants, demonstrating the compound's utility in addressing environmental challenges (Zhou et al., 2018).
properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-7-6-8-17(2)20(16)21(23)19-11-9-18(10-12-19)15-22-13-4-3-5-14-22/h6-12H,3-5,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRLBOBNPFLPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642695 | |
Record name | (2,6-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-08-1 | |
Record name | (2,6-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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